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Compound of Interest

Compound Name: Trinitroacetonitrile

Cat. No.: B13761577 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of Trinitroacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trinitroacetonitrile (C₂N₄O₆) is a highly energetic compound of significant interest within the

fields of materials science and defense. A thorough understanding of its molecular structure

and properties is paramount for its safe handling, characterization, and potential application.

Spectroscopic analysis provides a fundamental means of elucidating the structural features

and purity of such materials. However, comprehensive spectroscopic data for

trinitroacetonitrile is not widely available in public databases. This guide, therefore, presents

a summary of available information and provides context through data from structurally related

compounds.

Molecular and Physical Properties
Trinitroacetonitrile is a solid organic compound with the following key identifiers:
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Property Value

Molecular Formula C₂N₄O₆

Molecular Weight 176.04 g/mol

CAS Number 630-72-8

Spectroscopic Data
Direct experimental spectroscopic data (NMR, IR, Mass Spectrometry) for trinitroacetonitrile
is scarce in publicly accessible literature and databases. A key reference concerning the

thermochemical properties of trinitroacetonitrile is a 1968 paper by Lebedeva, Ryadnenko,

and Kuznetsova, which focuses on its heat of combustion and formation. While this paper

confirms the synthesis of the compound, it does not provide detailed spectroscopic

characterization data.

In the absence of direct data, analysis of related compounds can provide valuable insights into

the expected spectroscopic features of trinitroacetonitrile.

**Nuclear Magnetic Resonance (NMR) Spectroscopy
(Anticipated)

¹³C NMR: Due to the molecule's structure, two distinct carbon signals are expected.

One signal corresponding to the nitrile carbon (-C≡N). Its chemical shift would be

significantly influenced by the adjacent electron-withdrawing trinitromethyl group, likely

placing it further downfield than in simpler nitriles.

A second signal for the quaternary carbon of the trinitromethyl group [-C(NO₂)₃]. This

carbon is bonded to three highly electronegative nitro groups, which would also cause a

substantial downfield shift.

¹⁴N NMR or ¹⁵N NMR: Signals for the nitrogen atoms in the three nitro groups (-NO₂) and the

nitrile group (-C≡N) would be expected. The chemical shifts would be indicative of the

different electronic environments of these nitrogen nuclei.
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Infrared (IR) Spectroscopy (Anticipated)
The IR spectrum of trinitroacetonitrile is expected to be characterized by strong absorption

bands corresponding to the vibrational modes of its functional groups.

Functional Group
Expected Wavenumber
Range (cm⁻¹)

Vibrational Mode

Nitrile (-C≡N) 2240 - 2260 Stretching

Nitro (-NO₂) 1550 - 1650 (asymmetric) Stretching

1300 - 1380 (symmetric) Stretching

C-N 1000 - 1250 Stretching

C-C ~900 Stretching

The presence of multiple strong electron-withdrawing nitro groups would likely shift the nitrile

stretching frequency to a higher wavenumber compared to acetonitrile.

Mass Spectrometry (MS) (Anticipated)
The mass spectrum of trinitroacetonitrile would be expected to show the molecular ion peak

(M⁺) at m/z 176. Fragmentation patterns would likely involve the loss of nitro groups (NO₂),

nitrogen oxides (NO, N₂O), and the nitrile group (CN). Analysis of the isotopic pattern would

confirm the elemental composition.

Experimental Protocols
While specific experimental protocols for obtaining the spectroscopic data of

trinitroacetonitrile are not detailed in the available literature, standard methodologies for the

analysis of energetic materials would be employed.

General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis of Trinitroacetonitrile

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of Trinitroacetonitrile

Purification (e.g., Recrystallization)

NMR Spectroscopy
(¹³C, ¹⁴N/¹⁵N)

Dissolve in appropriate
deuterated solvent

IR Spectroscopy
(FTIR-ATR)

Direct analysis of solid sample

Mass Spectrometry
(e.g., EI, CI)

Introduction into mass spectrometer

Spectral Interpretation and
Structural Confirmation

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of

trinitroacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: A small, precise amount of purified trinitroacetonitrile would be

dissolved in a suitable deuterated solvent (e.g., acetone-d₆, acetonitrile-d₃). The choice of

solvent is critical to avoid interference with the analyte signals.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to

acquire ¹³C and nitrogen (¹⁴N or ¹⁵N) spectra.

Data Acquisition: Standard pulse sequences would be used. For ¹³C NMR, proton decoupling

would be applied to simplify the spectrum. For nitrogen NMR, appropriate parameters would

be selected based on the nucleus being observed.

Data Processing: The raw data (Free Induction Decay) would be Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts would be

referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a common

and safe method for energetic materials. A small amount of the purified solid is placed

directly on the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory would be used.

Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. Then, the

sample spectrum is acquired. Typically, multiple scans (e.g., 16 or 32) are co-added to

improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS):

Sample Introduction: The method of sample introduction would depend on the ionization

technique. For Electron Ionization (EI) or Chemical Ionization (CI), the sample could be

introduced via a direct insertion probe, which allows for the analysis of solids with low

volatility.

Instrumentation: A mass spectrometer with a suitable mass analyzer (e.g., quadrupole, time-

of-flight) would be used.
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Ionization: EI would be a common choice for initial analysis to generate a fragmentation

pattern. Softer ionization techniques like CI or electrospray ionization (ESI) might be used to

enhance the observation of the molecular ion.

Data Acquisition: The mass spectrum would be recorded over an appropriate m/z range.

High-resolution mass spectrometry could be used to determine the exact mass and

elemental composition of the ions.

Conclusion
While direct, experimentally verified spectroscopic data for trinitroacetonitrile remains elusive

in the public domain, this guide provides a framework for understanding its anticipated spectral

characteristics based on its chemical structure and by analogy to related compounds. The

detailed experimental protocols outlined provide a standard approach for researchers to obtain

and confirm the NMR, IR, and mass spectra of this energetic material. Such data is critical for

the unambiguous identification and characterization of trinitroacetonitrile in research and

development settings.

To cite this document: BenchChem. [spectroscopic data of Trinitroacetonitrile (NMR, IR,
Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13761577#spectroscopic-data-of-trinitroacetonitrile-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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